molecular formula C12H12O6 B593588 5-Hydroxy-6,7,8-trimethoxycoumarin CAS No. 1581248-32-9

5-Hydroxy-6,7,8-trimethoxycoumarin

Cat. No. B593588
CAS RN: 1581248-32-9
M. Wt: 252.222
InChI Key: DJOTWQSMTJGHHT-UHFFFAOYSA-N
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Description

5-Hydroxy-6,7,8-trimethoxycoumarin is a coumarin isolated from the herbs of Viola yedonensis Makino . It is a white crystal that is soluble in methanol, ethanol, DMSO, and other organic solvents .


Molecular Structure Analysis

The molecular formula of 5-Hydroxy-6,7,8-trimethoxycoumarin is C12H12O5 . The average mass is 236.221 Da and the monoisotopic mass is 236.068466 Da .


Physical And Chemical Properties Analysis

5-Hydroxy-6,7,8-trimethoxycoumarin is a white crystal that is soluble in methanol, ethanol, DMSO, and other organic solvents . The molecular formula is C12H12O5 , with an average mass of 236.221 Da and a monoisotopic mass of 236.068466 Da .

Scientific Research Applications

  • Gastroprotective Effects : 5-Hydroxy-6,7,8-trimethoxycoumarin has demonstrated significant gastroprotective activity, surpassing that of the standard drug rebamipide in certain studies. It exhibits low toxicity and minimal effects on drug-metabolizing enzymes (Son et al., 2015).

  • Antiviral Properties : This compound has been isolated from the Australian plant Pterocaulon sphacelatum, traditionally used for treating colds. It belongs to a group of compounds known to inhibit picornaviral replication, which includes rhinoviruses, common agents of the cold (Semple et al., 1999).

  • Antioxidant Activity : Studies have shown that certain hydroxycoumarins, including variants similar to 5-Hydroxy-6,7,8-trimethoxycoumarin, possess significant antioxidant properties. They are considered as potential therapeutic candidates for conditions characterized by free radical overproduction (Veselinovic et al., 2014).

  • Synthetic Applications : The compound has been synthesized as part of research into 3,4-unsubstituted coumarins, demonstrating the feasibility of producing such molecules from readily available materials. This has implications for rapid synthesis in pharmaceutical contexts (Gao et al., 2013).

  • Inhibition of Inflammatory Responses : Coumarins produced by Streptomyces aureofaciens, similar in structure to 5-Hydroxy-6,7,8-trimethoxycoumarin, have shown potential in inhibiting inflammatory responses in cell studies, which could have implications for treating inflammatory diseases (Taechowisan et al., 2007).

properties

IUPAC Name

5-hydroxy-6,7,8-trimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-15-10-8(14)6-4-5-7(13)18-9(6)11(16-2)12(10)17-3/h4-5,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOTWQSMTJGHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1O)C=CC(=O)O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-6,7,8-trimethoxycoumarin

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